

# Physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(3-nitrophenyl)furan-2-carboxylic  
Acid

Cat. No.: B078095

[Get Quote](#)

## An In-Depth Technical Guide to 5-(3-nitrophenyl)furan-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(3-nitrophenyl)furan-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, potential synthetic routes, and analytical methodologies, presenting data in a structured and accessible format.

## Core Compound Properties

**5-(3-nitrophenyl)furan-2-carboxylic acid**, with the CAS number 13130-13-7, is a derivative of furan-2-carboxylic acid featuring a 3-nitrophenyl substituent at the 5-position.[1][2][3] Its chemical structure combines a furan ring, a carboxylic acid functional group, and a nitroaromatic moiety, making it a compound of interest for various chemical and pharmaceutical applications.

## Physical and Chemical Data Summary

The known physical and chemical properties of **5-(3-nitrophenyl)furan-2-carboxylic acid** are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property                  | Value                                                                                                                                                                                                                                                                                                                                                               | Source                                  |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula         | C <sub>11</sub> H <sub>7</sub> NO <sub>5</sub>                                                                                                                                                                                                                                                                                                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight          | 233.18 g/mol                                                                                                                                                                                                                                                                                                                                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point             | 252-260 °C                                                                                                                                                                                                                                                                                                                                                          | <a href="#">[1]</a>                     |
| Boiling Point (Predicted) | 450.2 ± 40.0 °C                                                                                                                                                                                                                                                                                                                                                     | <a href="#">[1]</a>                     |
| Density (Predicted)       | 1.440 ± 0.06 g/cm <sup>3</sup>                                                                                                                                                                                                                                                                                                                                      | <a href="#">[1]</a>                     |
| pKa (Predicted)           | 2.88 ± 0.10                                                                                                                                                                                                                                                                                                                                                         | <a href="#">[1]</a>                     |
| Solubility                | <p>Studies on the solubility in propan-2-ol and ethyl acetate have been conducted, suggesting some solubility in organic solvents.<a href="#">[4]</a></p> <p>Quantitative data is not readily available. The parent compound, furan-2-carboxylic acid, is soluble in water and various organic solvents like methanol, ethanol, and acetone.<a href="#">[5]</a></p> |                                         |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(3-nitrophenyl)furan-2-carboxylic acid** is not extensively documented in readily available literature, established synthetic methodologies for analogous compounds provide a reliable framework. The most probable synthetic routes are the Suzuki cross-coupling reaction and the Meerwein arylation.

## Proposed Synthesis via Suzuki Cross-Coupling

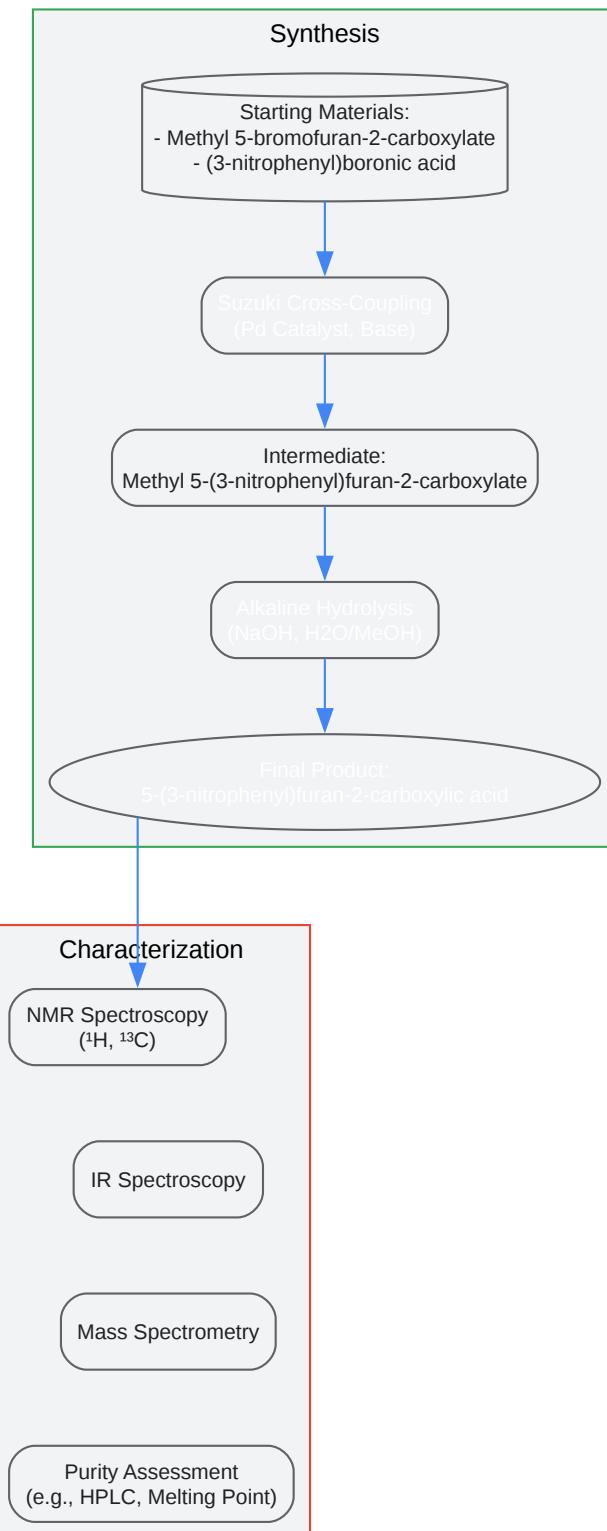
A highly effective method for the synthesis of 5-aryl furan-2-carboxylic acids is the Suzuki cross-coupling reaction.[\[6\]](#) This approach involves the palladium-catalyzed coupling of an aryl boronic acid with a halo-furan derivative. For the synthesis of **5-(3-nitrophenyl)furan-2-carboxylic**

**acid**, this would involve the reaction of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid, followed by the hydrolysis of the resulting ester.

Experimental Protocol (Adapted from the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid) [6]:

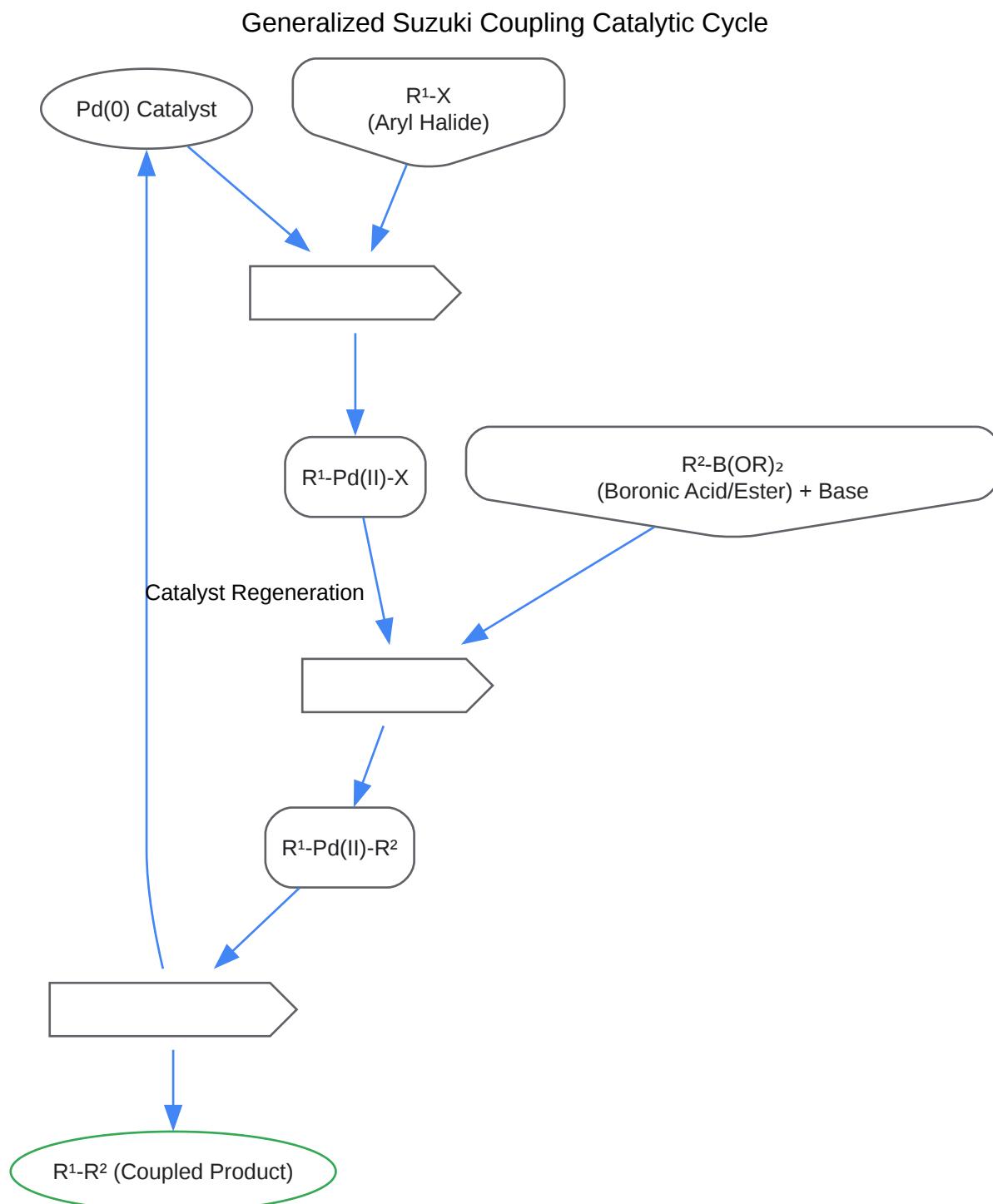
#### Step 1: Suzuki Coupling to form Methyl 5-(3-nitrophenyl)furan-2-carboxylate

- In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) and (3-nitrophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as 1,4-dioxane.
- Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ) (e.g., 5 mol%).
- To this mixture, add an aqueous solution of a base, typically 2 M sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (2.0 eq).
- The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen) at a temperature of approximately 90 °C and stirred overnight.
- Upon completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration.
- The crude product is extracted with an organic solvent like ethyl acetate and purified using flash column chromatography.


#### Step 2: Hydrolysis to **5-(3-nitrophenyl)furan-2-carboxylic acid**

- The purified methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.
- Sodium hydroxide ( $\text{NaOH}$ ) (e.g., 3.0 eq) is added, and the mixture is refluxed for several hours.
- After cooling, the methanol is removed under reduced pressure.
- The aqueous solution is then acidified with 1 M hydrochloric acid ( $\text{HCl}$ ) to a pH of 3-4, leading to the precipitation of the carboxylic acid.

- The solid product is collected by filtration, washed with water, and dried to yield **5-(3-nitrophenyl)furan-2-carboxylic acid**.


Diagram: General Workflow for Synthesis and Characterization

## Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and subsequent characterization of the target compound.

Diagram: Suzuki Cross-Coupling Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

## Alternative Synthesis: Meerwein Arylation

Another potential synthetic route is the Meerwein arylation, which involves the copper-catalyzed reaction of a diazonium salt with an unsaturated compound.<sup>[7][8][9]</sup> In this case, furan-2-carboxylic acid or its ester could be reacted with the diazonium salt derived from 3-nitroaniline.

## Spectroscopic and Analytical Data

Detailed spectroscopic data for **5-(3-nitrophenyl)furan-2-carboxylic acid** is not readily available in the literature. However, based on the analysis of closely related compounds and general principles of spectroscopy, the following characteristics can be anticipated.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the protons of the nitrophenyl ring, and a downfield, often broad, singlet for the carboxylic acid proton (typically >10 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon (typically in the 160-185 ppm range), as well as the carbons of the furan and nitrophenyl rings.

## Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$  and a strong carbonyl (C=O) stretching absorption between 1710 and 1760  $\text{cm}^{-1}$ .<sup>[10]</sup> The presence of the nitro group would also give rise to characteristic strong absorptions for the asymmetric and symmetric N-O stretching, typically around 1530  $\text{cm}^{-1}$  and 1350  $\text{cm}^{-1}$ , respectively.

## Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (233.18 g/mol). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO<sub>2</sub>).

## Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of **5-(3-nitrophenyl)furan-2-carboxylic acid** in any signaling pathways. However, furan-containing compounds are known to exhibit a wide range of biological activities.<sup>[11]</sup> For instance, the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as a potential antitubercular agent targeting iron acquisition in *Mycobacterium tuberculosis*.<sup>[6][12]</sup> Further research is required to elucidate any potential biological roles of the 3-nitro isomer.

## Conclusion

**5-(3-nitrophenyl)furan-2-carboxylic acid** is a compound with well-defined fundamental properties. While specific experimental data on its synthesis, solubility, and spectral characteristics are not extensively published, reliable predictions and synthetic strategies can be derived from analogous compounds. This guide provides a solid foundation for researchers and drug development professionals to build upon for the synthesis, characterization, and further investigation of this molecule. The provided experimental framework, based on the robust Suzuki cross-coupling reaction, offers a clear path for its preparation in a laboratory setting. Future studies are needed to explore its quantitative solubility, confirm its spectral properties, and investigate its potential biological activities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 5-(3-Nitrophenyl)-2-furoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 13130-13-7|5-(3-Nitrophenyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]

- 5. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- 6. [mdpi.com](http://mdpi.com) [mdpi.com]
- 7. [scilit.com](http://scilit.com) [scilit.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [organicreactions.org](http://organicreactions.org) [organicreactions.org]
- 10. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [air.unimi.it](http://air.unimi.it) [air.unimi.it]

• To cite this document: BenchChem. [Physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078095#physical-and-chemical-properties-of-5-3-nitrophenyl-furan-2-carboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)